molecular formula C7H7Cl2NO B1392304 4,6-Dichloro-3-methoxy-2-methylpyridine CAS No. 1019929-89-5

4,6-Dichloro-3-methoxy-2-methylpyridine

Cat. No. B1392304
CAS RN: 1019929-89-5
M. Wt: 192.04 g/mol
InChI Key: WSWSMBKVLHIECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,6-Dichloro-3-methoxy-2-methylpyridine” is a chemical compound with the CAS Number: 1019929-89-5 . It has a molecular weight of 192.04 . The compound is typically a pale-yellow to yellow-brown sticky oil to semi-solid .


Synthesis Analysis

While specific synthesis methods for “4,6-Dichloro-3-methoxy-2-methylpyridine” were not found in the search results, it’s worth noting that compounds of similar structure have been synthesized using various methods. For instance, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .


Molecular Structure Analysis

The molecular formula of “4,6-Dichloro-3-methoxy-2-methylpyridine” is C7H7Cl2NO .


Physical And Chemical Properties Analysis

“4,6-Dichloro-3-methoxy-2-methylpyridine” is a pale-yellow to yellow-brown sticky oil to semi-solid . It has a molecular weight of 192.04 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 2-Substituted 4-Pyridylpropionates : This chemical plays a role in the synthesis of potent histamine H2-receptor antagonists, such as SK&F 93574. Key steps include alkylation of 2-methoxy-4-methylpyridine with sodium chloroacetate (Adger et al., 1988).

  • Preparation of Key Intermediates for Gastric-Acid Inhibiting Compounds : The compound is used in the synthesis of 4-methoxy-2,3,5-trimethylpyridine, a significant building block in developing gastric-acid inhibitors (Mittelbach et al., 1988).

  • Synthesis of Anticancer Drug Intermediates : 4,6-Dichloro-2-methylpyrimidine, an intermediate derived from this compound, is used in synthesizing the anticancer drug dasatinib, showcasing its importance in pharmaceutical synthesis (Guo Lei-ming, 2012).

  • Fluorescent Pyridines Development : It's used in preparing 4,6-disubstituted-3-cyano-2-methylpyridines, which exhibit intense fluorescence and have applications in materials science (Matsui et al., 1992).

Role in Synthesis of Novel Compounds

  • Creation of Voltage-Gated Potassium Channel Blockers : Derivatives of this compound have been investigated for their potential in therapy and imaging, specifically as blockers of voltage-gated potassium channels, crucial in treating conditions like multiple sclerosis (Rodríguez-Rangel et al., 2020).

  • Cisplatin Analogues Synthesis : In cancer treatment research, derivatives of this chemical have been synthesized as analogues to cisplatin, a chemotherapy medication, indicating its potential in developing new cancer therapies (Van Vo et al., 2010).

Other Chemical Reactions and Studies

  • Formation of 2,3-Pyridyne : The compound has been used in creating 2,3-pyridyne, an intermediate in organic synthesis, demonstrating its versatility in chemical reactions (Walters & Shay, 1995).

  • Structural and Spectroscopic Analysis : Its derivatives have been studied for their structural and spectroscopic properties, contributing to the understanding of chemical interactions and molecular structure (Majerz et al., 1993).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H313, H315, H320, H335, indicating that it may be harmful if swallowed, may cause skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

4,6-dichloro-3-methoxy-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-4-7(11-2)5(8)3-6(9)10-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWSMBKVLHIECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-3-methoxy-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-3-methoxy-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-3-methoxy-2-methylpyridine
Reactant of Route 3
4,6-Dichloro-3-methoxy-2-methylpyridine
Reactant of Route 4
Reactant of Route 4
4,6-Dichloro-3-methoxy-2-methylpyridine
Reactant of Route 5
4,6-Dichloro-3-methoxy-2-methylpyridine
Reactant of Route 6
Reactant of Route 6
4,6-Dichloro-3-methoxy-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.